

Physical and chemical properties of piperazine dihydrochloride monohydrate

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Compound of Interest

Compound Name: *Piperazine Dihydrochloride Monohydrate*

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An In-Depth Technical Guide to the Physicochemical Properties of **Piperazine Dihydrochloride Monohydrate**

Introduction

Piperazine dihydrochloride monohydrate ($C_4H_{10}N_2 \cdot 2HCl \cdot H_2O$) is the hydrated salt form of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions.[1] This white crystalline solid is a fundamental building block and a critical intermediate in the pharmaceutical industry.[2] Its importance stems from the prevalence of the piperazine ring in a vast array of marketed drugs, including those for antidepressant and anticancer applications.[3][4][5] The conversion of the parent piperazine, a somewhat deliquescent and reactive base, into its dihydrochloride monohydrate salt significantly enhances its stability and handling properties, making it more suitable for pharmaceutical development and manufacturing.[6][7]

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the core physical and chemical properties of **piperazine dihydrochloride monohydrate**. It moves beyond a simple recitation of data to offer field-proven insights into the causality behind its behavior and the experimental protocols used for its characterization.

Section 1: Core Physicochemical Identity

The compound's identity is established by its chemical formula and molecular weight. It exists as a monohydrate, meaning one molecule of water is incorporated into the crystal lattice for each unit of piperazine dihydrochloride. This water of hydration is a critical attribute, influencing properties such as melting point and thermal stability.

Property	Value	Source(s)
IUPAC Name	piperazine;hydrate;dihydrochloride	[8]
CAS Number	6091-62-9 (monohydrate specific, though 142-64-3 is often used)	[2][8]
Molecular Formula	C ₄ H ₁₀ N ₂ ·2HCl·H ₂ O (or C ₄ H ₁₄ Cl ₂ N ₂ O)	[2][8]
Molecular Weight	177.07 g/mol	[2][8]
Anhydrous MW	159.05 g/mol	[6]

Section 2: Physical Properties

The physical properties of an active pharmaceutical ingredient (API) or intermediate are paramount as they directly influence formulation strategy, manufacturing processes, and bioavailability.

Property	Description	Value / Observation	Source(s)
Appearance	Visual characteristics of the solid form.	White to off-white or cream-colored crystalline powder or needles.	[2] [6] [9]
Melting Point	Temperature at which the solid transitions to a liquid.	82-83 °C. This relatively low melting point is characteristic of the monohydrate and involves the loss of water. The anhydrous form melts with decomposition at a much higher temperature (approx. 318-320 °C).	[6] [10]
Solubility	The ability to dissolve in a solvent.	Water: Freely soluble. (41 g/100 mL at 20°C). Organic Solvents: Insoluble in most organic solvents; slightly soluble in methanol and ethanol.	[2] [6] [9]
Hygroscopicity	Tendency to absorb moisture from the air.	Slightly hygroscopic.	[6] [11]
pH (Aqueous Solution)	The acidity or basicity of a 5% w/v solution.	3.0 to 3.4.	[9] [12]

Expertise & Experience: Interpreting the Physical Properties

The high aqueous solubility of **piperazine dihydrochloride monohydrate** is its most significant physical asset in drug development. This property is a direct result of its ionic salt nature and makes it an excellent candidate for aqueous-based formulations, both for oral and

parenteral routes. However, its insolubility in organic solvents can complicate synthesis and purification steps that require non-aqueous media.

The distinction between the melting point of the monohydrate and the anhydrous form is critical. A low melting point around 82-83°C, as determined by Differential Scanning Calorimetry (DSC), is a key identifier for the monohydrate form and signals the loss of lattice water.^[13] Its slight hygroscopicity necessitates storage in well-closed containers to prevent moisture sorption, which could alter its physical state and assay value.^{[9][11]}

Section 3: Chemical Properties

The chemical properties dictate the compound's reactivity, stability, and its behavior in biological systems.

Property	Description	Value / Observation	Source(s)
pKa (parent piperazine)	The logarithmic acid dissociation constant.	pKa ₁ = 5.35; pKa ₂ = 9.73 (at 25 °C).	^{[14][15]}
Stability	Resistance to chemical change or degradation.	More stable than the piperazine free base. Stable in neutral or acidic media and at temperatures up to 270 °C (anhydrous form). Can degrade under strongly basic, oxidative, or photolytic conditions.	^{[6][7][16]}
Decomposition	Breakdown products upon intense heating.	Emits toxic fumes of hydrogen chloride and nitrogen oxides.	^{[6][11]}

Expertise & Experience: Interpreting the Chemical Properties

As the salt of a weak base (piperazine) and a strong acid (HCl), the compound's solution pH is acidic (3.0-3.4). The two pKa values of the parent piperazine are fundamental to its utility. The pKa of 9.73 corresponds to the protonation of the first nitrogen, while the pKa of 5.35 corresponds to the protonation of the second. This means that in solution, piperazine dihydrochloride can act as a buffer across two pH ranges, a property leveraged in biochemical assays.[2]

The enhanced stability of the salt form compared to the free base is a primary reason for its use.[6] The free base is susceptible to absorbing carbon dioxide from the air, while the salt is not.[14] However, forced degradation studies are essential to understand its stability profile fully. It is generally stable to hydrolysis in acidic conditions but may degrade under harsh basic conditions which would generate the less stable free base. The nitrogen atoms can also be susceptible to oxidation.[16][17]

Section 4: Experimental Characterization Protocols

The following protocols represent self-validating systems for the characterization of **piperazine dihydrochloride monohydrate**. The causality behind experimental choices is explained to provide a deeper understanding.

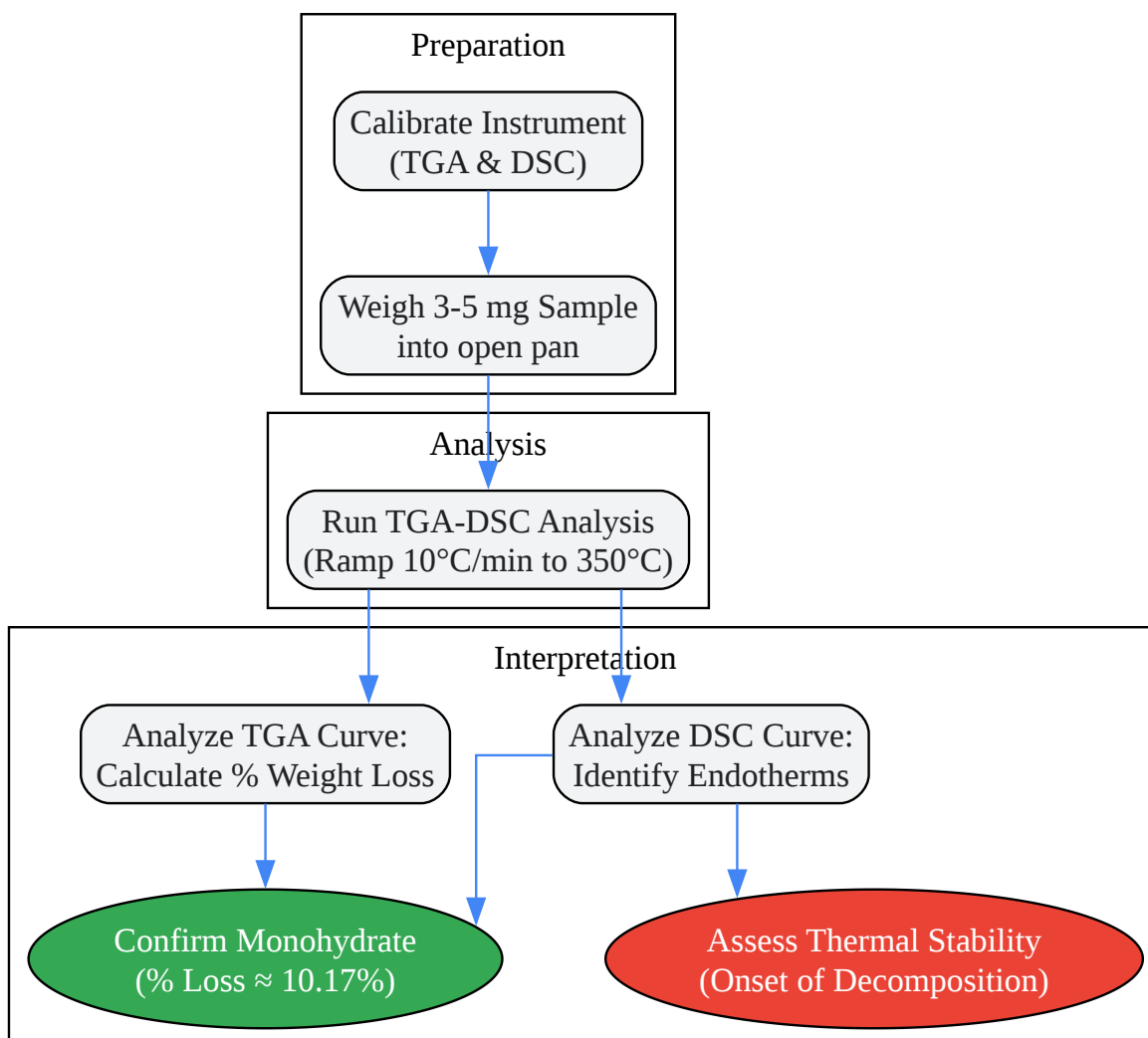
Protocol 4.1: Thermal Analysis by TGA-DSC

Causality: This is the most definitive method to confirm the presence of hydration water and assess thermal stability.[18] Thermogravimetric Analysis (TGA) measures mass change with temperature, while Differential Scanning Calorimetry (DSC) measures heat flow. A combined TGA-DSC analysis provides simultaneous information on water loss and thermal transitions like melting and decomposition.[13]

Methodology:

- **Instrument Calibration:** Calibrate the TGA balance and the DSC temperature and heat flow using certified reference materials.
- **Sample Preparation:** Accurately weigh 3-5 mg of **piperazine dihydrochloride monohydrate** into an aluminum DSC pan. Do not seal the pan hermetically to allow for the escape of water vapor.

- Analysis Conditions:
 - Purge Gas: Nitrogen at a flow rate of 30-50 mL/min.
 - Temperature Program: Equilibrate at 30 °C, then ramp up to 350 °C at a rate of 10 °C/min.
- Data Interpretation:
 - TGA Curve: Expect a weight loss step beginning above ambient temperature and concluding around 100-120 °C. The percentage weight loss should correspond to one mole of water (~10.17%).
 - DSC Curve: Expect an endothermic peak corresponding to the TGA weight loss (dehydration). A second, sharp endothermic or exothermic event at a much higher temperature (>300 °C) indicates the melting/decomposition of the resulting anhydrous salt.
[\[13\]](#)[\[19\]](#)



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Caption: Workflow for TGA-DSC analysis of the monohydrate.

Protocol 4.2: Aqueous Solubility Determination (Equilibrium Method)

Causality: The equilibrium or shake-flask method is the gold standard for determining intrinsic solubility. It ensures that the solution has reached saturation, providing a true measure of the compound's solubility limit under specific conditions (e.g., temperature, pH).^[17]

Methodology:

- Preparation: Add an excess amount of **piperazine dihydrochloride monohydrate** to a series of sealed vials containing a known volume of purified water (e.g., 10 mL). "Excess" means that a visible amount of solid remains undissolved.
- Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Collection & Preparation: After equilibration, allow the vials to stand for a short period for the excess solid to settle. Carefully withdraw an aliquot of the supernatant.
- Filtration: Immediately filter the aliquot through a 0.45 µm syringe filter to remove any undissolved particulates. This step is critical to avoid overestimation.
- Quantification: Accurately dilute the filtered sample with a suitable mobile phase and quantify the concentration of piperazine using a validated analytical method, such as HPLC-UV (often requiring derivatization) or a titration method.[\[20\]](#)[\[21\]](#)
- Calculation: Express the solubility in mg/mL or g/100 mL.

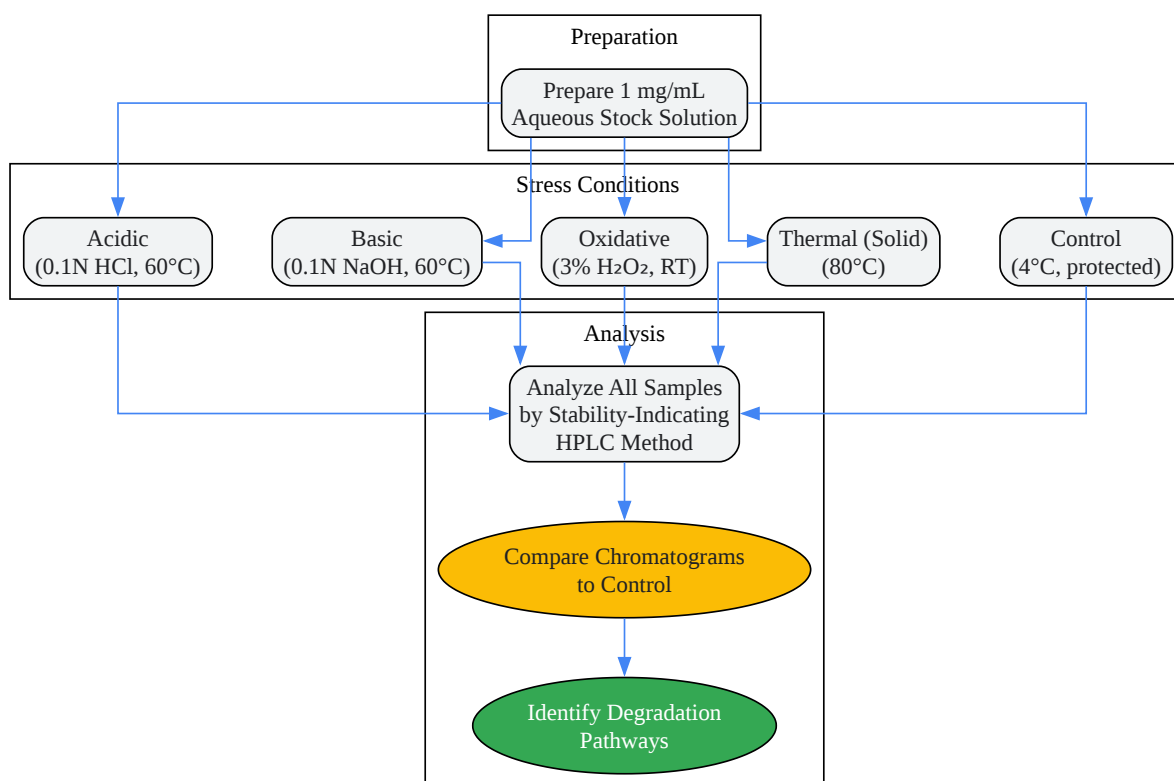
Protocol 4.3: Stability Assessment via Forced Degradation

Causality: Forced degradation studies are essential in drug development to identify potential degradation pathways and to develop stability-indicating analytical methods.[\[16\]](#) Subjecting the compound to stress conditions harsher than accelerated storage (e.g., high heat, extreme pH, oxidation, light) helps predict its long-term stability.

Methodology:

- Stock Solution: Prepare a stock solution of **piperazine dihydrochloride monohydrate** in water at a known concentration (e.g., 1 mg/mL).
- Stress Conditions:

- Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Store at 60 °C for 24 hours.
- Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Store at 60 °C for 24 hours.
- Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours.
- Thermal (Solid State): Store the solid powder in an oven at 80 °C for 48 hours. Then dissolve in water to the stock concentration.
- Control: Keep a stock solution protected from light at 4 °C.
- Analysis: At the end of the stress period, neutralize the acidic and basic samples. Analyze all samples, including the control, by a stability-indicating HPLC method.
- Data Interpretation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak area and the appearance of new peaks (degradants). This validates that the analytical method can separate the intact compound from its degradation products.



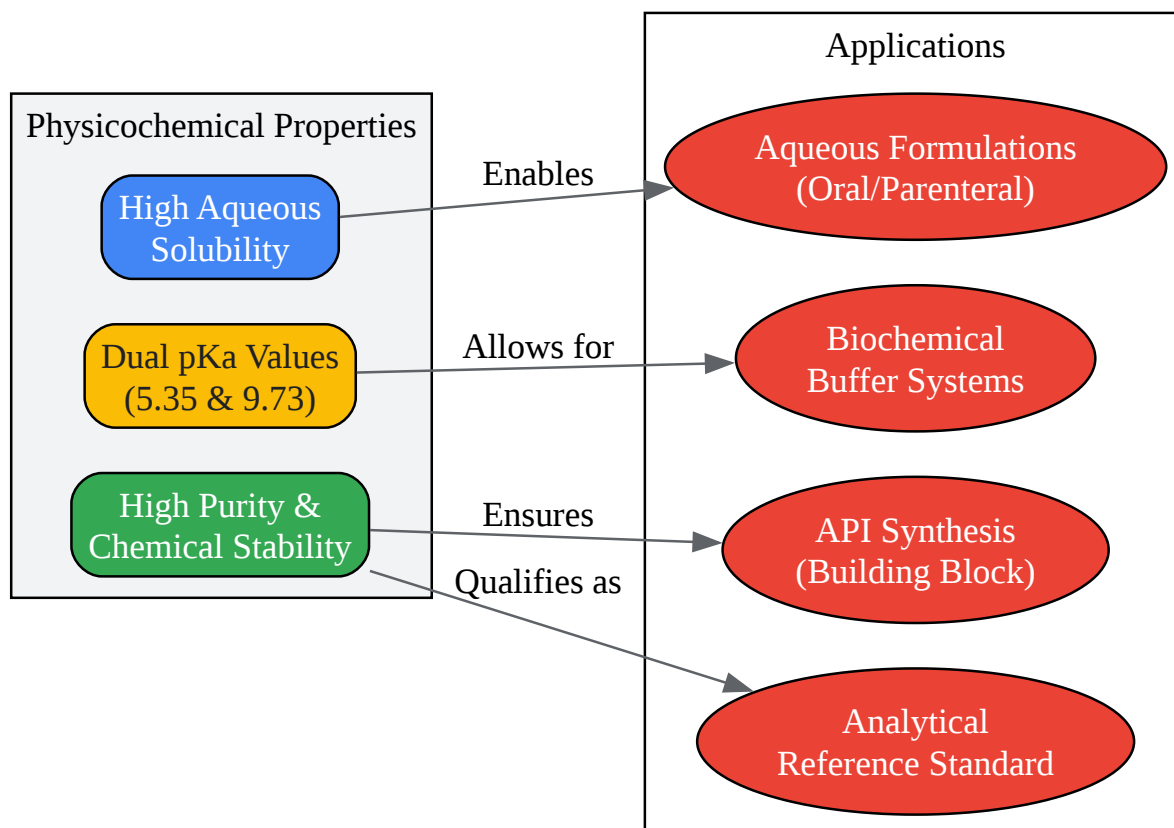
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Caption: Workflow for a forced degradation stability study.

Section 5: Applications in Research and Drug Development

The unique combination of physicochemical properties makes **piperazine dihydrochloride monohydrate** a versatile tool.

- **API Synthesis:** It is a primary building block for synthesizing more complex piperazine-containing APIs. Its salt form ensures stability and accurate stoichiometry during reactions.[2][22]
- **Formulation Development:** Its high water solubility makes it ideal for developing simple aqueous oral solutions, syrups, or parenteral formulations.[2][9]
- **Biochemical Buffering:** With two pKa values, the parent piperazine can be used to prepare buffers for biochemical assays, particularly in the pH ranges of ~5.0-6.0 and ~9.5-10.5. The dihydrochloride salt is a convenient starting material for preparing such buffers by adjusting the pH with a strong base.[2]
- **Analytical Standard:** Due to its stability and purity, it serves as a reference standard for the qualification and quantification of piperazine and its derivatives in various analytical methods, including chromatography.[1]



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Caption: Relationship between properties and applications.

Conclusion

Piperazine dihydrochloride monohydrate is more than just a simple salt; it is a carefully engineered molecule whose physicochemical properties are optimized for pharmaceutical utility. Its high water solubility, well-defined hydrated state, superior stability compared to its free base, and dual buffering capacity make it an invaluable asset for drug discovery and development. A thorough understanding and experimental verification of these properties, using robust protocols as outlined in this guide, are essential for any scientist or researcher aiming to leverage this versatile compound to its full potential.

References

- PubChem. (n.d.). Piperazine Dihydrochloride. National Center for Biotechnology Information.
- PubChem. (n.d.). Piperazine dihydrochloride hydrate. National Center for Biotechnology Information.
- The Good Scents Company. (n.d.). piperazine dihydrochloride.
- ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- ResearchGate. (n.d.). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection.
- Organic Syntheses. (n.d.). 1-benzylpiperazine.
- Wikipedia. (n.d.). Piperazine.
- PubChem. (n.d.). Piperazine, hydrochloride (1:?). National Center for Biotechnology Information.
- PubChem. (n.d.). Piperazine. National Center for Biotechnology Information.
- NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination.
- UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- Google Patents. (n.d.). MX2011006590A - Process for the preparation of piperazine compounds and hydrochloride salts thereof.
- G. Amphray Laboratories. (n.d.). Piperazine Dihydrochloride.docx.
- Indian Journal of Pure & Applied Physics. (2007). Spectral investigation and normal coordinate analysis of piperazine.
- NIST. (n.d.). Piperazine dihydrochloride. NIST Chemistry WebBook.

- ResearchGate. (n.d.). Thermal analysis of compounds 1 and 2: (a) DSC curves and (b) thermograms.
- Google Patents. (n.d.). US3023211A - Method for the preparation of piperazine monohydrochloride.
- PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
- PubMed. (2012). The piperazine scaffold for novel drug discovery efforts: the evidence to date.
- TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis.
- Journal of Chemical & Engineering Data. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
- AZoM. (2018). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC.
- PubMed. (2018). Stability of Synthetic Piperazines in Human Whole Blood.
- PharmaCompass. (n.d.). Piperazine Hydrochloride.
- Metash. (2024). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development.
- PubMed. (2021). Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships.
- DergiPark. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies.
- ResearchGate. (n.d.). An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
- ResearchGate. (n.d.). FTIR spectra of (a) piperazine (b) COP-1.

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Sources

- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Piperazine Dihydrochloride | C₄H₁₂Cl₂N₂ | CID 8893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Piperazine, hydrochloride (1:?) | C₄H₁₁ClN₂ | CID 82044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Piperazine dihydrochloride hydrate | C₄H₁₄Cl₂N₂O | CID 12197850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. amphray.com [amphray.com]
- 10. Piperazine | C₄H₁₀N₂ | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemicalbook.com [chemicalbook.com]
- 12. Piperazine Dihydrochloride [drugfuture.com]
- 13. perkinelmer.com.ar [perkinelmer.com.ar]
- 14. Piperazine - Wikipedia [en.wikipedia.org]
- 15. uregina.ca [uregina.ca]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
- 19. azom.com [azom.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Organic Syntheses Procedure [orgsyn.org]
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